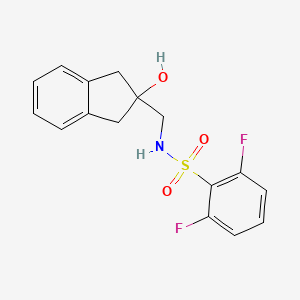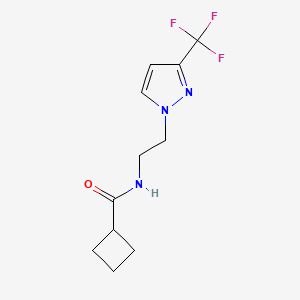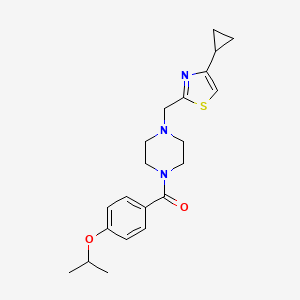![molecular formula C9H13BrO2 B2385104 Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate CAS No. 2155840-52-9](/img/structure/B2385104.png)
Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate: is a bicyclic compound featuring a bromine atom and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate typically involves the bromination of a bicyclic precursor followed by esterification. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a bicyclic carboxylate ester.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted bicyclic carboxylate esters.
- Reduced bicyclic carboxylate esters.
- Oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (1S,6R,7S)-7-bromobicyclo[41
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into the compound’s biological activity may lead to the development of new drugs or therapeutic agents, particularly in areas where brominated compounds have shown efficacy.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing the compound’s biological activity and effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- Methyl (1S,6R)-1-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Methyl (1R,6R,7S)-7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-2-carboxylate
Uniqueness: Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its non-brominated counterparts. The specific stereochemistry of the compound also contributes to its unique properties and applications.
Eigenschaften
IUPAC Name |
methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)9-5-3-2-4-6(9)7(9)10/h6-7H,2-5H2,1H3/t6-,7-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZVPNVHCGECT-ACLDMZEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCC1C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCCC[C@H]1[C@@H]2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

